(3r,5r,7r)-adamantan-1-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (3r,5r,7r)-adamantan-1-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1040650-09-6
VCID: VC7149380
InChI: InChI=1S/C23H29FN6O/c24-19-1-3-20(4-2-19)30-21(25-26-27-30)15-28-5-7-29(8-6-28)22(31)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2
SMILES: C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C45CC6CC(C4)CC(C6)C5
Molecular Formula: C23H29FN6O
Molecular Weight: 424.524

(3r,5r,7r)-adamantan-1-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

CAS No.: 1040650-09-6

Cat. No.: VC7149380

Molecular Formula: C23H29FN6O

Molecular Weight: 424.524

* For research use only. Not for human or veterinary use.

(3r,5r,7r)-adamantan-1-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone - 1040650-09-6

Specification

CAS No. 1040650-09-6
Molecular Formula C23H29FN6O
Molecular Weight 424.524
IUPAC Name 1-adamantyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C23H29FN6O/c24-19-1-3-20(4-2-19)30-21(25-26-27-30)15-28-5-7-29(8-6-28)22(31)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2
Standard InChI Key NVIKNHYJQSVKFG-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C45CC6CC(C4)CC(C6)C5

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a rigid adamantane scaffold, a bicyclic hydrocarbon known for its lipophilic character and metabolic stability. This core is linked via a methanone group to a piperazine ring, a six-membered diamine heterocycle frequently employed in drug design to enhance solubility and bioavailability. The piperazine is further substituted with a methyl group connected to a 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, serves as a bioisostere for carboxylic acids, offering improved metabolic resistance and binding affinity .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC23H29FN6O\text{C}_{23}\text{H}_{29}\text{FN}_6\text{O}
Molecular Weight424.524 g/mol
IUPAC Name1-Adamantyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
SMILESC1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C45CC6CC(C4)CC(C6)C5
InChI KeyNVIKNHYJQSVKFG-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis of this compound likely involves sequential reactions to assemble its three primary components. A plausible pathway begins with the functionalization of the adamantane core. Adamantane derivatives are typically synthesized via Friedel-Crafts alkylation or halogenation, followed by coupling to the piperazine moiety. The piperazine ring is then alkylated at the 4-position using a chloromethyl-tetrazole intermediate. The tetrazole group is synthesized via [2+3] cycloaddition between a nitrile and sodium azide, with the 4-fluorophenyl group introduced via nucleophilic aromatic substitution.

Protecting Group Strategies

Due to the sensitivity of the tetrazole and secondary amine groups, protective strategies are critical. Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups may shield the piperazine nitrogen during alkylation steps. Deprotection under acidic or basic conditions yields the final product, with purification achieved via column chromatography or recrystallization.

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H}-NMR reveals signals for adamantane protons (δ 1.6–2.1 ppm), piperazine methylene groups (δ 2.4–3.1 ppm), and aromatic protons from the 4-fluorophenyl group (δ 7.0–7.5 ppm).

  • 13C^{13}\text{C}-NMR confirms the methanone carbonyl at δ 210–215 ppm and tetrazole carbons at δ 145–155 ppm.

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 425.53 ([M+H]+^+), consistent with the molecular weight.

Biological Activity and Mechanistic Insights

Neuropharmacological Applications

Adamantane derivatives, such as memantine and rimantadine, are established in treating neurodegenerative and viral diseases. The adamantane core in this compound may facilitate blood-brain barrier penetration, suggesting potential in Alzheimer’s or Parkinson’s disease therapeutics. Molecular docking studies hypothesize interactions with NMDA receptors or acetylcholinesterase .

Pharmacokinetic and Toxicity Considerations

ADME Profiles

  • Absorption: The compound’s logP (estimated 3.2) suggests moderate lipophilicity, favoring oral absorption.

  • Metabolism: Cytochrome P450 enzymes (CYP3A4/2D6) likely mediate oxidation of the piperazine and adamantane groups.

  • Excretion: Renal clearance is anticipated due to the molecule’s moderate size and polarity.

Toxicity Risks

Piperazine derivatives can exhibit neurotoxicity at high doses, while tetrazoles may inhibit thyroid peroxidase. In vitro assays (e.g., Ames test) are recommended to assess mutagenicity .

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